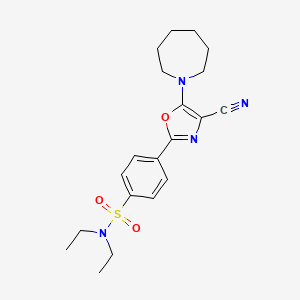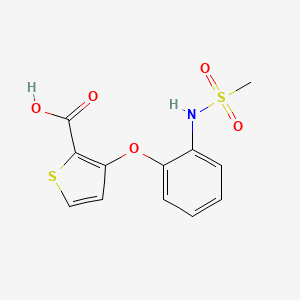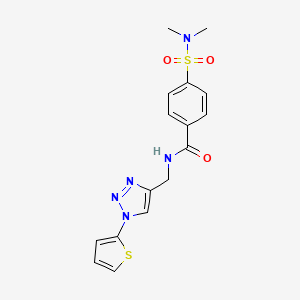
7-ブロモ-8-メトキシキノリン
概要
説明
7-Bromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
科学的研究の応用
7-Bromo-8-methoxyquinoline has several applications in scientific research:
Biology: Studied for its potential anticancer properties.
Medicine: Investigated for its antimicrobial and antiparasitic activities.
Industry: Used in the development of novel materials with specific electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to ensure selective bromination at the 7-position . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which also yields 7-Bromo-8-methoxyquinoline as the primary product .
Industrial Production Methods: Industrial production of 7-Bromo-8-methoxyquinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as aqueous calcium bromide-bromine mixtures . These methods are optimized for high yield and purity of the final product.
化学反応の分析
Types of Reactions: 7-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group at the 8-position can undergo oxidation to form quinoline derivatives with different functional groups.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form aryl-substituted quinoline derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for selective bromination.
Phenyllithium: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Major Products:
7-Substituted-8-methoxyquinolines: Formed through nucleophilic substitution.
Aryl-substituted quinoline derivatives: Formed through cross-coupling reactions.
作用機序
The mechanism of action of 7-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
7-Bromo-8-hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position instead of a methoxy group.
5,7-Dibromo-8-methoxyquinoline: Contains an additional bromine atom at the 5-position.
Uniqueness: 7-Bromo-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
特性
IUPAC Name |
7-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSQHBIDZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)


![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2414778.png)

